molecular formula C21H23F2N3O4S B4947952 (2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

(2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B4947952
M. Wt: 451.5 g/mol
InChI Key: NBBWZBDCARTNGL-UHFFFAOYSA-N
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Description

(2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound characterized by the presence of fluorine, morpholine, sulfonyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Nucleophilic substitution reactions: to introduce the fluorine atoms.

    Sulfonylation: to attach the sulfonyl group.

    Coupling reactions: to link the morpholine and piperazine rings.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings.

    Reduction: Reduction reactions may target the sulfonyl group.

    Substitution: The fluorine atoms can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents for fluorine substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity due to the presence of multiple functional groups.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

Uniqueness:

  • The combination of fluorine, morpholine, sulfonyl, and piperazine groups in (2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is unique and contributes to its distinct chemical properties and potential applications.

Properties

IUPAC Name

(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O4S/c22-16-1-3-17(4-2-16)24-7-9-25(10-8-24)21(27)19-15-18(5-6-20(19)23)31(28,29)26-11-13-30-14-12-26/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBWZBDCARTNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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